molecular formula C7H7BrFN B1603619 (4-Bromo-3-fluorophenyl)methanamine CAS No. 581812-99-9

(4-Bromo-3-fluorophenyl)methanamine

Cat. No.: B1603619
CAS No.: 581812-99-9
M. Wt: 204.04 g/mol
InChI Key: CVIUPXRJEKIHDP-UHFFFAOYSA-N
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Description

Significance of Halogenated Organic Compounds in Modern Chemistry

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to carbon, are of immense importance in modern chemistry. chemicalbook.com The introduction of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, influencing factors such as polarity, lipophilicity, and metabolic stability. chemicalbook.comrsc.org This has profound implications in drug discovery, where halogenation is a common strategy to enhance the efficacy and pharmacokinetic profile of a drug candidate. rsc.org For instance, the presence of fluorine can increase metabolic stability and binding affinity to target proteins. rsc.org Furthermore, halogenated compounds serve as versatile intermediates in organic synthesis, with the halogen atom acting as a leaving group or a handle for cross-coupling reactions to build more complex molecular architectures. sigmaaldrich.com

Overview of Aryl Amines in Synthetic and Medicinal Contexts

Aryl amines, compounds in which an amino group is attached to an aromatic ring, are a cornerstone of synthetic and medicinal chemistry. cymitquimica.com The aniline (B41778) moiety is a key structural subunit in a vast number of biologically active molecules, including a wide range of pharmaceuticals and agrochemicals. cymitquimica.comsigmaaldrich.com The nitrogen atom's basicity and nucleophilicity make it a reactive center for various chemical transformations, enabling the construction of diverse molecular frameworks. researchgate.net In medicinal chemistry, the amino group can participate in crucial hydrogen bonding interactions with biological targets, contributing to a molecule's therapeutic effect. sigmaaldrich.com The development of efficient methods for the synthesis of aryl amines, such as the Buchwald-Hartwig and Ullmann coupling reactions, has been a major focus of research, highlighting their importance as synthetic building blocks. cymitquimica.com

Rationalizing the Research Focus on (4-Bromo-3-fluorophenyl)methanamine

This compound is a molecule that strategically combines the key features of both halogenated compounds and aryl amines. The phenylmethanamine (benzylamine) core provides a flexible linker and a reactive amino group. The substitution pattern on the aromatic ring is particularly noteworthy. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce further molecular complexity. The fluorine atom at the 3-position, adjacent to the bromine, modulates the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can influence the reactivity of the compound and its potential interactions in biological systems. rsc.org The unique combination of these functional groups makes this compound a valuable intermediate for the synthesis of novel compounds with potential applications in pharmaceutical and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIUPXRJEKIHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624951
Record name 1-(4-Bromo-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581812-99-9
Record name 1-(4-Bromo-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 3 Fluorophenyl Methanamine

Strategies for the Construction of Substituted Aryl Rings

The synthesis of the core 4-bromo-3-fluorophenyl structure is a critical first step, necessitating sophisticated approaches to ensure the correct placement of the halogen substituents.

Regioselective Halogenation Approaches for Bromine and Fluorine Incorporation

The introduction of bromine and fluorine onto an aromatic ring in a specific relationship is a synthetic challenge. One common strategy involves the multi-step synthesis starting from a precursor that guides the regioselectivity of subsequent halogenation reactions. For instance, 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) can be synthesized from o-nitro-p-toluidine through a sequence of diazotization, Sandmeyer reaction, reduction, and Schiemann reaction. researchgate.net

Another approach involves the direct bromination of a fluorinated precursor. The bromination of 4-fluorotoluene (B1294773) in glacial acetic acid in the presence of iodine and iron or an iron salt has been shown to increase the proportion of the desired 3-bromo-4-fluorotoluene (B1266451) isomer. google.com Similarly, 3-bromo-4-fluoronitrobenzene (B1266112) can be prepared from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid. researchgate.net The reaction conditions, such as temperature and reactant ratios, are optimized to maximize the yield of the desired isomer. researchgate.net

The choice of brominating agent and catalyst system is crucial for achieving high regioselectivity. For example, the use of a bromide-bromate couple can be effective for the bromination of deactivated aromatic rings. researchgate.net

Advanced Aromatic Functionalization Techniques

Beyond direct halogenation, advanced functionalization techniques offer alternative routes to the 4-bromo-3-fluorophenyl scaffold. These methods often involve the transformation of existing functional groups on the aromatic ring.

One such method is the Sandmeyer reaction, which allows for the introduction of a bromine atom via a diazonium salt intermediate. This is particularly useful when direct bromination is not regioselective. For example, starting from 4-bromo-3-fluoroaniline, a diazonium salt can be generated and subsequently converted to other functional groups as needed. sigmaaldrich.com

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for constructing the substituted aryl ring. researchgate.net While typically used for forming carbon-carbon bonds, modifications of this methodology can be envisioned for the introduction of other functionalities.

Furthermore, late-stage functionalization strategies are gaining prominence. These methods allow for the introduction of functional groups, including halogens, at a late stage in the synthesis, which can be advantageous for complex molecules. nih.gov This can involve C-H activation and subsequent functionalization, providing a more direct route to the desired product.

Amination Reactions for Benzylic Amine Formation

Once the 4-bromo-3-fluorobenzyl precursor is obtained, the next critical step is the introduction of the aminomethyl group to form (4-Bromo-3-fluorophenyl)methanamine.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org In the context of synthesizing this compound, 4-bromo-3-fluorobenzaldehyde (B151432) would be the key starting material.

The process involves the initial formation of a hemiaminal, which then reversibly loses water to form an imine intermediate. The imine is then reduced to the final amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. commonorganicchemistry.com The selection of the reducing agent and reaction conditions is critical to avoid side reactions, such as the reduction of the starting aldehyde. commonorganicchemistry.com For example, NaBH₄ can reduce aldehydes, so it is often added after the imine has had sufficient time to form. commonorganicchemistry.com

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for reductive amination, including the use of non-noble metal catalysts like cobalt nanoparticles. researchgate.net These catalysts can operate under milder conditions and offer high yields. wikipedia.orgresearchgate.net

Table 1: Common Reducing Agents for Reductive Amination commonorganicchemistry.com

Reducing AgentTypical SolventsKey Characteristics
Sodium triacetoxyborohydride (STAB)DCE, DCM, THF, dioxaneWater-sensitive, not compatible with methanol.
Sodium cyanoborohydride (NaCNBH₃)MethanolNot water-sensitive, Lewis acids can be added for less reactive substrates.
Sodium borohydride (NaBH₄)Methanol, EthanolCan reduce aldehydes and ketones, typically added after imine formation.

Nucleophilic Substitution Reactions in Benzylic Systems

An alternative to reductive amination is the nucleophilic substitution reaction on a benzylic halide. In this approach, a suitable starting material would be 4-bromo-3-fluorobenzyl bromide or a similar benzylic halide. sigmaaldrich.com The carbon-halogen bond in an alkyl halide is polar, making the carbon atom electrophilic and susceptible to attack by a nucleophile. uci.eduyoutube.com

The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. uci.edu For a primary benzylic halide like 4-bromo-3-fluorobenzyl bromide, an Sₙ2 reaction is generally favored, especially with a strong nucleophile. uci.eduyoutube.com This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral. youtube.com

Ammonia (B1221849) or a protected form of ammonia can be used as the nucleophile to introduce the amino group. However, the use of ammonia itself can lead to over-alkylation, forming secondary and tertiary amines. researchgate.net To circumvent this, methods like the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate, can be employed.

Palladium-Catalyzed Aminohomologation of Aryl Bromides

A more advanced and atom-economical approach is the palladium-catalyzed aminohomologation of aryl bromides. researchgate.net This method allows for the direct synthesis of benzylic amines from aryl halides, carbon monoxide, and an amine source. researchgate.net

In this reaction, the aryl bromide is coupled with carbon monoxide and an amine in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net This process effectively inserts a "CH₂NH₂" group between the aryl ring and the bromine atom, although the mechanism is more complex, involving carbonylative coupling followed by reduction. The use of sterically bulky ligands and a strong base can facilitate the carbonylation of aryl bromides. researchgate.net This methodology has been successfully applied to a range of anilines and aryl bromides, offering a direct route to valuable benzylic amine building blocks. researchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral amines, including derivatives of this compound, is of significant interest due to their prevalence in biologically active molecules. nih.gov Asymmetric hydrogenation and the use of chiral catalysts are at the forefront of these efforts.

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of imines stands out as a highly efficient and direct method for producing chiral amines. nih.govacs.org This technique offers excellent atom economy and is considered a sustainable, "green" strategy. acs.org The process involves the reduction of a prochiral imine using a chiral catalyst, leading to the formation of an enantiomerically enriched amine.

The asymmetric hydrogenation of N-alkyl imines has been a subject of extensive research. For instance, iridium catalysts paired with chiral ligands like (S,S)-f-Binaphane have been successfully employed to hydrogenate various N-alkyl imines, yielding chiral amines with high enantiomeric excess (ee). nih.gov However, the steric bulk of the N-alkyl substituent can significantly impact the enantioselectivity of the reaction. nih.govacs.org

Recent advancements have focused on the development of catalysts that can effectively hydrogenate challenging substrates like dialkyl imines. The challenge lies in the catalyst's ability to differentiate between two sterically and electronically similar alkyl groups. chinesechemsoc.org Chiral iridium catalysts featuring spiro phosphine-amine-phosphine ligands have shown promise in this area by creating a precisely tuned chiral pocket. chinesechemsoc.org

The table below summarizes key findings in the asymmetric hydrogenation of imines for the synthesis of chiral amines.

Catalyst SystemSubstrate TypeKey Findings
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesEfficient hydrogenation of up to 22 N-alkyl imines, producing chiral amines with up to 90% ee. nih.gov
Chiral Iridium-diphosphine ligandN-alkyl tetrahydroisoquinolines and N-alkyl tetrahydro-β-carbolinesProduction of chiral tertiary amines with up to 96% and 88% ee, respectively. rsc.org
Iridium catalyst with spiro phosphine-amine-phosphine ligandDialkyl iminesHigh yield and enantioselectivity in the hydrogenation of various dialkyl imines. chinesechemsoc.org
Cationic ruthenium diamine catalystsSeven-membered cyclic iminesThe counter anion of the catalyst plays a major role in chiral induction, with dibenzo[c,e]azepines reduced in moderate to excellent ees. rsc.org

Chiral Catalyst Design for Enantiocontrol

The design of the chiral catalyst is paramount for achieving high enantioselectivity in asymmetric hydrogenation. acs.org The catalyst's structure, particularly the chiral ligand, dictates the stereochemical outcome of the reaction.

A significant breakthrough in catalyst design involves the use of chiral counteranions in conjunction with a chiral metal catalyst. liv.ac.uk For instance, diamine-ligated Ir(III) catalysts combined with a chiral phosphate (B84403) anion have demonstrated high enantioselectivity in the asymmetric hydrogenation of acyclic imines, achieving up to 99% ee. liv.ac.uk This cooperative catalysis, where the chiral counteranion influences the enantiodiscrimination of the chiral ligands through ion pairing with the iminium cation, represents a powerful strategy. liv.ac.uk

Polymer-immobilized chiral catalysts offer advantages in terms of recyclability and use in different solvent systems. nih.gov For example, a chiral catalyst prepared from crosslinked polystyrene-immobilized chiral 1,2-diamine monosulfonamide has been effective in the asymmetric transfer hydrogenation of N-benzyl imines. nih.gov Furthermore, an amphiphilic version of this polymeric catalyst has successfully catalyzed the asymmetric transfer hydrogenation of cyclic imines in water, yielding enantioenriched secondary amines with up to 94% ee. nih.gov

The development of chiral frustrated Lewis pair (FLP) catalysts has also emerged as a metal-free alternative for the enantioselective hydrogenation of imines. nih.gov A camphor-based chiral phosphonium (B103445) hydrido borate (B1201080) zwitterion has been successfully applied, demonstrating the potential of these stable systems for recyclable, metal-free catalysis. nih.gov

Phase Transfer Catalysis in Stereoselective Alkylation

Phase-transfer catalysis (PTC) is a versatile technique for the stereoselective alkylation of various substrates, including glycine (B1666218) imines, to generate α-amino acid derivatives. researchgate.net This method typically employs chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, to facilitate the transfer of reactants between an aqueous and an organic phase. researchgate.netnih.gov

The design of the phase-transfer catalyst is crucial for achieving high enantioselectivity. nih.gov For instance, N-anthracenylmethyl derivatives of Cinchona alkaloids have proven to be effective catalysts. researchgate.net The development of new, highly selective catalysts, such as those based on biphenyl (B1667301) quaternary ammonium salts, continues to expand the scope of this methodology. researchgate.net The "q-value" and "C#", which are empirical parameters related to the structure of the quaternary ammonium salt, are useful in predicting catalyst performance. acsgcipr.org

The reaction conditions, including the choice of solvent and base, also play a significant role. nih.gov The use of aqueous potassium hydroxide (B78521) as the base under biphasic conditions has been shown to be essential for achieving high selectivity in the enantioselective alkylation of N-acylsulfenamides. nih.gov

Green Chemistry Approaches in the Synthesis of Halogenated Aryl Amines

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aryl amines to develop more environmentally friendly and sustainable processes. nih.gov This includes the use of solvent-free conditions and alternative energy sources like microwaves and ultrasound.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and simplifying purification. rsc.orgnih.gov A general and economical method for the synthesis of amides from phenyl esters and aryl amines has been developed that is both transition metal- and solvent-free. rsc.orgnih.gov This approach utilizes an inexpensive and environmentally benign base, sodium hydride, and results in high yields and high atom economy. rsc.orgnih.gov

The conjugate addition of amines to α,β-unsaturated carbonyl compounds can also be carried out efficiently under solvent-free conditions using a catalytic amount of silicon tetrachloride. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry for accelerating reaction rates and improving yields in the synthesis of aryl amines. nih.govnih.govresearchgate.netoup.com

Microwave-Assisted Synthesis:

Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating methods. youtube.com For example, the copper-promoted N-arylation of amines with arylboronic acids can be efficiently carried out under microwave irradiation. nih.gov Similarly, a rapid and efficient synthesis of aryl aminobenzophenones has been achieved using palladium-catalyzed amination under microwave conditions. acs.org Microwave-assisted conditions have also enabled a simple, one-pot synthesis of arylaminomethyl acetylenes in high yields using water as the solvent. organic-chemistry.org

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from ultrasonic waves to induce chemical reactions. nih.govyoutube.com This technique can lead to shorter reaction times and higher yields. nih.gov A series of aryl sulfonamides have been synthesized in high yields using ultrasound-assisted condensation of aryl sulfonyl chlorides and aryl amines. researchgate.net Low-intensity ultrasound has also been shown to facilitate the single-electron reduction of aromatic azides to their corresponding bioactive amines, a transformation that is particularly efficient for compounds with strong electron-withdrawing groups. oup.com

The table below highlights examples of microwave and ultrasound-assisted synthesis of aryl amines.

TechniqueReactionKey Advantages
MicrowaveCopper-promoted N-arylation of amines with arylboronic acidsEfficient and rapid. nih.gov
MicrowavePalladium-catalyzed amination for aryl aminobenzophenone synthesisGood to excellent yields, suitable for various anilines and aryl bromides. acs.org
MicrowaveOne-pot synthesis of arylaminomethyl acetylenesSimple, rapid, very good yields in water. organic-chemistry.org
UltrasoundCondensation of aryl sulfonyl chlorides and aryl aminesYields over 70%. researchgate.net
UltrasoundReduction of aromatic azides to aminesEfficient for compounds with electron-withdrawing groups. oup.com

Application of Green Solvents (e.g., Ionic Liquids, Water)

The use of green solvents is a cornerstone of sustainable chemistry, aiming to reduce the environmental impact of chemical processes. Ionic liquids (ILs) and water have emerged as promising alternatives to volatile organic compounds (VOCs) in the synthesis of this compound, primarily through the reduction of 4-bromo-3-fluorobenzonitrile (B163030).

Ionic Liquids (ILs) , often described as salts that are liquid below 100°C, offer several advantages as reaction media. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive for catalytic processes. rsc.orgrsc.org In the context of nitrile reduction, ILs can act as both the solvent and a stabilizer for nanocatalysts. For instance, nickel nanoparticles embedded in imidazolium-based ionic liquids have demonstrated efficacy in the selective hydrogenation of benzonitrile (B105546) to benzylamine (B48309). rsc.orgrsc.org This approach offers good recyclability of the catalyst system in a biphasic setup. rsc.org The choice of the ionic liquid's cation and anion can influence the catalyst's performance and the reaction's selectivity. core.ac.uk

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. chemistryforsustainability.org While the solubility of organic substrates in water can be a challenge, advancements in catalyst design and the use of techniques like micellar catalysis are overcoming these limitations. chemistryforsustainability.org The catalytic hydrogenation of nitriles in aqueous media is a developing area. While specific examples for 4-bromo-3-fluorobenzonitrile are not abundant in the literature, the principles of using water as a solvent for the reduction of other nitriles are being actively explored. chemistryforsustainability.orgnih.gov Biocatalytic approaches, such as the use of aldoxime dehydratases in water, present a cyanide-free and environmentally benign route to nitriles, which can then be reduced to the corresponding amines. nih.gov

The following table summarizes the potential application of green solvents in the synthesis of this compound.

Green SolventSynthetic ApproachAdvantagesKey Research Findings
Ionic Liquids Catalytic hydrogenation of 4-bromo-3-fluorobenzonitrile- Negligible vapor pressure- High thermal stability- Catalyst stabilization and recyclability rsc.orgNickel nanoparticles in imidazolium-based ILs are effective for benzonitrile hydrogenation. rsc.orgrsc.org The IL structure can tune catalyst selectivity. core.ac.uk
Water Catalytic hydrogenation of 4-bromo-3-fluorobenzonitrile- Abundant and non-toxic- Non-flammable- Environmentally benign chemistryforsustainability.orgMicellar catalysis and magnetic nanocatalysis show promise for reactions in water. chemistryforsustainability.org Biocatalytic routes in water offer a green alternative for precursor synthesis. nih.gov

Catalyst Design for Sustainable Syntheses

The development of efficient and sustainable catalysts is crucial for the green synthesis of this compound. Research efforts are focused on using earth-abundant metals and designing catalysts that offer high selectivity and can be easily recovered and reused.

The primary route to this compound is the catalytic hydrogenation of 4-bromo-3-fluorobenzonitrile . wikipedia.org A variety of catalysts have been investigated for nitrile reduction, with a focus on achieving high selectivity towards the primary amine and avoiding the formation of secondary and tertiary amines. wikipedia.org

Key Catalyst Systems and Research Findings:

Nickel-based Catalysts: Raney nickel is a traditional catalyst for nitrile hydrogenation. wikipedia.org More recently, nickel nanoparticles have gained attention due to their high activity and lower cost compared to precious metals. rsc.orgrsc.org As mentioned, their performance can be enhanced when used in conjunction with ionic liquids. rsc.orgrsc.org

Cobalt-based Catalysts: Cobalt-based catalysts, including cobalt boride and cobalt oxide nanocatalysts, are also effective for the selective synthesis of primary amines from nitriles. wikipedia.orgnih.gov Recent studies have explored cobalt-based molecular electrocatalysis for nitrile reduction as a sustainable alternative to hydrogenation. nih.gov Phase-controlled cobalt nanoparticles have shown high selectivity in benzonitrile hydrogenation. acs.org

Palladium and Platinum Catalysts: While effective, precious metal catalysts like palladium and platinum can also catalyze the hydrogenolysis of the C-Br bond, leading to de-brominated byproducts. acs.org Careful control of reaction conditions is necessary to maintain the desired halogen substitution.

Manganese-based Catalysts: Manganese, an earth-abundant metal, is emerging as a sustainable catalyst for nitrile reduction. Manganese(I) alkyl complexes have been shown to catalyze the reduction of various nitriles at room temperature using amine boranes as the reducing agent. rsc.org

Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as potassium formate (B1220265), in the presence of a catalyst like Raney nickel. arkat-usa.org This approach can be performed in ionic liquids, offering a clean and recyclable reaction system. arkat-usa.org

The table below provides an overview of different catalyst designs for the sustainable synthesis of this compound.

Catalyst TypeKey FeaturesAdvantagesRelevant Research
Nickel Nanoparticles Supported on various materials or used in ILs- Low cost- High activity- Good selectivity for primary amines rsc.orgrsc.orgEffective for benzonitrile hydrogenation in ionic liquids. rsc.orgrsc.org
Cobalt-based Catalysts Nanoparticles, molecular catalysts- Earth-abundant- High selectivity- Potential for electrocatalytic reduction nih.govnih.govacs.orgCobalt oxide nanocatalysts for aerobic oxidation of amines to nitriles. nih.gov Molecular cobalt complexes for electrocatalytic nitrile reduction. nih.gov
Manganese-based Catalysts Homogeneous complexes- Highly earth-abundant- Mild reaction conditions rsc.orgManganese(I) complexes catalyze nitrile reduction with amine boranes at room temperature. rsc.org
Catalytic Transfer Hydrogenation e.g., Raney Ni with H-donor- Avoids high-pressure H₂ gas- Can be performed in green solvents arkat-usa.orgReduction of nitriles using potassium formate as a hydrogen donor in DBU-based ionic liquids. arkat-usa.org

Synthesis of Deuterated and Isotopically Labeled this compound Analogues

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools in medicinal chemistry and drug metabolism studies. symeres.com The synthesis of deuterated this compound analogues can be achieved through several methodologies, primarily involving the introduction of deuterium at specific positions in the molecule.

The most common strategies for deuterium labeling include:

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. acs.orgx-chemrx.com For benzylamines, the protons on the benzylic carbon and the amine group are potential sites for exchange. Simple stirring of a benzylamine with D₂O can lead to deuteration of the amine group. chemicalforums.com Achieving deuteration at the benzylic position often requires a catalyst and specific reaction conditions.

Reduction with Deuterated Reagents: A versatile method involves the reduction of a suitable precursor with a deuterated reducing agent. For the synthesis of deuterated this compound, 4-bromo-3-fluorobenzonitrile can be reduced using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). This approach would introduce two deuterium atoms at the benzylic position.

Use of Deuterated Starting Materials: A straightforward approach is to start the synthesis with an already deuterated precursor. However, this can be more expensive and less flexible than late-stage deuteration methods.

A general and versatile method for the synthesis of selectively deuterated amines involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane. nih.govrsc.org This allows for the selective incorporation of deuterium at the α and/or β positions of the amine. nih.govrsc.org

The following table outlines potential methods for the synthesis of deuterated this compound analogues.

Labeling StrategyDeuterium Source / ReagentPosition of DeuterationKey Considerations
Hydrogen Isotope Exchange (HIE) D₂OAmine (-ND₂)Simple procedure, but may require multiple cycles for high incorporation. chemicalforums.com Catalyst may be needed for C-D bond formation. acs.org
Reduction of 4-bromo-3-fluorobenzonitrile LiAlD₄ or NaBD₄Benzylic (-CD₂NH₂)Efficient method for introducing two deuterium atoms at the benzylic position.
Reductive Amination of 4-bromo-3-fluorobenzaldehyde NaBD₄ and AmmoniaBenzylic (-CD₂NH₂)A two-step one-pot reaction providing a controlled route to the deuterated amine.
Ynamide-based Synthesis Deuterated triflic acid / deuterated triethylsilaneα and/or β positions of the amineA versatile method for selective deuteration. nih.govrsc.org

Nucleophilic and Electrophilic Reactivity of the Aryl Moiety

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the presence of bromine and fluorine substituents, as well as the aminomethyl group.

Influence of Bromine and Fluorine Substituents on Aromatic Reactivity

The bromine and fluorine atoms attached to the phenyl group of this compound exert both inductive and resonance effects, which modulate the electron density of the aromatic ring and, consequently, its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

Inductive Effect: Both bromine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond network. libretexts.orgmsu.edu This inductive electron withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. libretexts.org

The interplay of these effects directs incoming electrophiles to the positions ortho and para to the halogens. In the case of this compound, the positions for electrophilic attack are influenced by both halogens and the activating aminomethyl group. While halogens are deactivating, they are ortho, para-directing. uomustansiriyah.edu.iqlibretexts.org The aminomethyl group is an activating group and also directs to the ortho and para positions. The ultimate regioselectivity of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Cross-Coupling Reactions Involving the Aryl Halides

The carbon-bromine and carbon-fluorine bonds in this compound provide handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.com this compound can participate in Suzuki-Miyaura coupling, primarily at the more reactive C-Br bond. rsc.org This allows for the introduction of a wide range of alkyl and aryl substituents. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/Water90
Pd₂(dba)₃tBuBrettPhosCs₂CO₃Toluene100
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane/Water100

This table presents generalized conditions and specific outcomes may vary based on the exact substrates. youtube.comnih.govnih.gov

The formation of carbon-nitrogen bonds via cross-coupling reactions, such as the Buchwald-Hartwig amination, is another important transformation for aryl halides. This reaction allows for the coupling of this compound with various amines, amides, or other nitrogen nucleophiles. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, a palladium catalyst is commonly employed, along with a suitable phosphine (B1218219) ligand and a base. chemrxiv.org These reactions provide a direct route to more complex aniline (B41778) derivatives.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. nih.govrsc.org Aryl bromides like this compound can undergo carbonylative coupling with various nucleophiles, such as alcohols to form esters or amines to form amides. nih.gov These reactions are typically carried out under a CO atmosphere in the presence of a palladium catalyst and a suitable ligand. nih.gov For instance, the use of Xantphos as a ligand has been shown to be effective for the carbonylation of aryl bromides at atmospheric pressure. nih.gov

Table 2: Examples of Palladium-Catalyzed Carbonylative Reactions of Aryl Bromides

NucleophileProductCatalyst System
MethanolMethyl EsterPd(OAc)₂ / Xantphos
N,O-DimethylhydroxylamineWeinreb AmidePd₂(dba)₃ / Xantphos
Primary/Secondary AmineBenzamide (B126)Pd(OAc)₂ / Xantphos

This table provides illustrative examples of carbonylative coupling reactions. nih.gov

Reactivity of the Primary Amine Functional Group

The primary amine group (-NH₂) in this compound is a key site of reactivity. stackexchange.com As a primary amine, it exhibits basic and nucleophilic properties. libretexts.org

The lone pair of electrons on the nitrogen atom makes the amine basic, readily reacting with acids to form ammonium salts. libretexts.org This lone pair also confers nucleophilicity, allowing the amine to attack electrophilic centers. libretexts.org Common reactions of the primary amine group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-((4-bromo-3-fluorophenyl)methyl)acetamide. wikipedia.org

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. The benzyl (B1604629) group can be subsequently removed by hydrogenolysis if desired. wikipedia.org

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). For instance, reaction with an aldehyde like 3-bromothiophene-2-carbaldehyde leads to the formation of an (E)-N-((3-bromothiophen-2-yl)methylene)-4-bromo-3-fluoroaniline derivative. nih.gov

Diazotization: Aromatic primary amines react with nitrous acid at low temperatures to form diazonium salts, which are versatile intermediates for a variety of substitution reactions. byjus.com

The basicity of the amine can be influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms can slightly decrease the basicity of the amine compared to unsubstituted benzylamine. byjus.com

Formation of Schiff Bases and Imine Derivatives

The primary amine functionality of this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition-elimination mechanism.

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the stable imine product and a molecule of water. The presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring can influence the basicity of the amine and, consequently, the rate of the initial nucleophilic attack, though the reaction is generally efficient.

While specific studies detailing the synthesis of Schiff bases from this compound are not extensively documented in peer-reviewed literature, the reactivity is well-established for structurally similar compounds. For instance, Schiff bases have been successfully synthesized by condensing derivatives of phenyl methanamine, such as 1-(4-bromophenyl)methanamine, with various aldehydes like 3-hydroxy-2-naphthaldehyde (B1580702) asianpubs.org. The synthesis typically involves refluxing equimolar amounts of the amine and the aldehyde in a solvent such as ethanol.

The general synthetic route can be represented as follows:

Figure 1: General reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO).

The characterization of the resulting imines is typically performed using spectroscopic methods such as FT-IR, which shows the appearance of a characteristic C=N stretching vibration, and ¹H NMR, which confirms the formation of the azomethine proton (-CH=N-).

Acylation and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of this compound renders it nucleophilic, enabling it to participate in acylation and alkylation reactions.

Acylation Reactions Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride) to yield the N-acylated product. Research on substituted aryl benzylamines has demonstrated general procedures for these transformations. For example, the acylation of substituted 2-aminobenzylalcohols can be achieved by reacting the amine with acetyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) researchgate.net.

A representative acylation reaction is shown below:

Figure 2: General reaction scheme for the N-acylation of this compound.

Alkylation Reactions Alkylation of this compound with alkyl halides (R-X) can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. These reactions typically follow an S(_N)2 pathway, where the amine acts as the nucleophile. However, a significant drawback of direct alkylation is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. Controlling the stoichiometry and reaction conditions is crucial to achieve mono-alkylation. Studies on α-fluorobenzyl anions have shown that they can react with non-activated alkyl halides, indicating the feasibility of such reactions researchgate.net.

N-Trifluoromethylation of Amine Derivatives

The introduction of a trifluoromethyl (-CF(_3)) group onto a nitrogen atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. While direct N-trifluoromethylation of this compound is not specifically reported, general methodologies for the N-trifluoromethylation of amines have been developed. These methods often employ electrophilic trifluoromethylating reagents.

For related compounds like 4-bromo-3-(trifluoromethyl)aniline, synthetic utility has been demonstrated in the preparation of various chemical entities sigmaaldrich.com. However, this is an aniline, and its reactivity may differ from the target benzylamine. The development of new trifluoromethylation reagents continues to expand the scope of these transformations.

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms, including the identification of intermediates and the study of reaction kinetics, is crucial for optimizing reaction conditions and predicting the chemical behavior of this compound.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways for the transformations of this compound are analogous to those of other primary benzylamines.

Schiff Base Formation: As mentioned, the pathway proceeds through a carbinolamine intermediate . This tetrahedral species is formed by the nucleophilic addition of the amine to the carbonyl group and is generally not isolated due to its instability, readily eliminating water to form the final imine.

Acylation: The acylation pathway involves a tetrahedral carbonyl addition-elimination mechanism . The stability of this intermediate and the rates of its formation and collapse are influenced by the electronic nature of the substituents on both the amine and the acylating agent.

Oxidation to Aldimines: The oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to proceed via a pathway involving the cleavage of an α-C-H bond in the rate-determining step, leading to the formation of the corresponding aldimine ias.ac.in.

Kinetic Investigations and Rate Determinations

Kinetic studies on related substituted benzylamines provide insight into the factors governing the reactivity of this compound. The electronic effects of the 4-bromo and 3-fluoro substituents are key. Both are electron-withdrawing groups (EWG), with bromine acting primarily through a negative inductive effect (-I) and a weaker positive resonance effect (+R), while fluorine exerts a strong -I effect. These EWGs decrease the electron density on the benzene ring and reduce the nucleophilicity of the amine group.

In a study on the oxidation of nineteen monosubstituted benzylamines by CTAP, it was found that the reaction is first-order with respect to both the amine and the oxidant ias.ac.in. The rates showed excellent correlation with Hammett substituent constants. The negative value of the polar reaction constant (ρ) indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it. This is consistent with a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step.

The table below presents kinetic data for the oxidation of various substituted benzylamines, which helps in contextualizing the expected reactivity of the title compound.

Table 1: Rate Constants for the Oxidation of Substituted Benzylamines by CTAP at 293 K ias.ac.in
Substituent (X) in X-C₆H₄CH₂NH₂10³ k₂ (dm³ mol⁻¹ s⁻¹)
4-OCH₃1050
4-CH₃214
H52.5
4-F41.7
4-Cl20.0
4-Br17.8
3-Cl5.62
3-NO₂0.71
4-NO₂0.30

Based on this data, this compound, having two electron-withdrawing groups, is expected to have a slow rate of oxidation compared to unsubstituted benzylamine.

Understanding Nucleophilic Participation in Solvolytic and Non-Solvolytic Conditions

The term "nucleophilic participation" refers to the role of a nucleophile in the rate-determining step of a reaction, particularly in nucleophilic substitution. In solvolysis reactions, where the solvent acts as the nucleophile, the mechanism can range from a purely dissociative (S(_N)1-like) pathway, involving a carbocation intermediate, to a purely associative (S(_N)2-like) pathway with a single transition state.

Studies on the solvolysis of substituted benzyl chlorides and bromides have shown that the mechanism is highly dependent on the electronic nature of the substituents on the aromatic ring nih.govkoreascience.kr.

Electron-donating groups (EDGs) stabilize the formation of a benzyl carbocation, favoring a dissociative (S(_N)1) mechanism.

Electron-withdrawing groups (EWGs) destabilize the carbocation, making the direct displacement by the nucleophile more favorable, thus promoting an associative (S(_N)2) mechanism.

For this compound, the corresponding benzyl cation would be significantly destabilized by the two electron-withdrawing halogens. Therefore, in reactions involving nucleophilic substitution at the benzylic carbon (for example, in the solvolysis of a derivative like (4-bromo-3-fluorophenyl)methyl chloride), the mechanism would be expected to have a high degree of associative character (S(_N)2-like). The nucleophile's role in the transition state would be significant, and the reaction rate would be sensitive to the nucleophile's concentration and identity. In non-solvolytic conditions, where an external nucleophile is used, the strong nucleophilicity of the primary amine group itself dominates its reactions with electrophiles like alkyl or acyl halides, proceeding via standard S(_N)2 and nucleophilic acyl substitution pathways, respectively.

Conclusion

(4-Bromo-3-fluorophenyl)methanamine exemplifies the strategic design of building blocks in modern organic synthesis. The presence of a reactive primary amine, a synthetically versatile bromine atom, and a modulating fluorine atom on a phenylmethanamine scaffold provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. As the demand for novel compounds in medicine and materials science continues to grow, the importance of such well-designed, multifunctional intermediates is set to increase, paving the way for future discoveries and innovations.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Synthetic Intermediate in Pharmaceutical Research

(4-Bromo-3-fluorophenyl)methanamine serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules destined for pharmaceutical applications. The reactivity of its amine group and the potential for cross-coupling reactions at the bromine-substituted position make it a highly valuable component in the synthetic chemist's toolbox.

While direct synthesis of final drug products from this compound is not always the primary route, its precursor, 3-bromo-4-fluorobenzaldehyde, is a key intermediate in the production of various pharmaceutical and agrochemical compounds. The conversion of the aldehyde to the corresponding methanamine provides a critical functional group for further molecular elaboration. This transformation is a common step in the synthesis of bioactive molecules, where the benzylamine (B48309) moiety can be incorporated into larger scaffolds. For instance, related N-substituted-2-amino-3',4'-methylenedioxypropiophenones have been investigated for their potential as antidepressant agents. wikipedia.org

The structure of this compound makes it an ideal building block for constructing complex molecular architectures. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or heteroaryl groups. This capability is fundamental in creating libraries of compounds for high-throughput screening. The amine group, in turn, can be readily acylated, alkylated, or used in reductive amination reactions to build out different side chains and explore a wider chemical space. This modular approach is essential in modern drug discovery for generating novel scaffolds with potential therapeutic value. nih.gov

Design and Synthesis of Derivatives for Pharmacological Screening

The development of derivatives from this compound is a key strategy in the hit-to-lead and lead optimization phases of drug discovery. By systematically modifying its structure, researchers can probe the interactions with biological targets and optimize the pharmacological profile of a potential drug candidate.

The synthesis of a series of derivatives from a common core, such as this compound, is fundamental to understanding structure-activity relationships (SAR). By systematically altering substituents on the phenyl ring or the amine group, medicinal chemists can determine which structural features are crucial for biological activity. For example, studies on phenyl-substituted benzylamine antimycotics have shown that the nature and position of substituents on the phenyl ring strongly influence their antifungal potency. mdpi.com Similarly, research on benzamide (B126) and picolinamide (B142947) derivatives has demonstrated that the position of a dimethylamine (B145610) side chain significantly impacts inhibitory activity and selectivity against enzymes like acetylcholinesterase. acs.orgresearchgate.net These principles are directly applicable to derivatives of this compound, where the bromine and fluorine atoms provide a unique starting point for SAR exploration.

The presence of a fluorine atom in this compound is a deliberate design element that leverages the unique properties of this halogen in medicinal chemistry. The introduction of fluorine into a drug molecule can significantly enhance its metabolic stability and bioavailability. wikipedia.org Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation. wikipedia.org This can lead to a longer half-life and improved pharmacokinetic profile. Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target. google.com The pKa of nearby functional groups, such as the amine in this compound, can also be modulated by the electron-withdrawing nature of fluorine, which can influence the compound's absorption and distribution in the body. wikipedia.org

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. The fluorine atom in this compound can act as a bioisostere for a hydrogen atom or a hydroxyl group. While similar in size to hydrogen, fluorine's electronic properties are vastly different, allowing it to form unique interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. google.com This can lead to enhanced binding affinity and potency. The bromo-fluoro-substituted phenyl ring itself can be considered a bioisosteric replacement for other substituted phenyl rings in known drug scaffolds, offering a way to modulate activity, selectivity, and pharmacokinetic properties while maintaining the core binding interactions.

Applications in Targeted Drug Delivery Systems

While specific research detailing the use of this compound in targeted drug delivery systems is not extensively documented, the primary amine group of the benzylamine moiety presents a chemically versatile handle for conjugation to various drug delivery platforms. In principle, this amine can be covalently linked to nanoparticles, polymers, or other carrier molecules designed to accumulate at specific sites in the body, such as tumor tissues. This targeted approach aims to increase the therapeutic efficacy of a drug while minimizing off-target side effects. The bromo- and fluoro-substituents on the phenyl ring can further influence the release characteristics and interaction of the drug conjugate with the target tissue.

Contribution to Specific Therapeutic Areas

The this compound motif has been explored as a key structural component in the development of a variety of therapeutic agents. The presence and position of the halogen atoms can significantly impact the biological activity of the resulting compounds.

The 4-bromo-3-fluorophenyl group is a feature in the design of potent anti-inflammatory agents. For instance, derivatives of this scaffold are being investigated as inhibitors of key signaling molecules in inflammatory pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and p38α mitogen-activated protein kinase. nih.govnih.gov Inhibition of these kinases can modulate the production of pro-inflammatory cytokines, making them attractive targets for autoimmune diseases and other inflammatory conditions. nih.govnih.govnih.gov The development of N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) scaffold-based IRAK4 inhibitors has shown that specific substitutions on the phenyl rings are crucial for achieving potent inhibition at low-nanomolar concentrations. nih.govnih.gov Similarly, compounds incorporating a 3-fluorophenyl group have demonstrated significant inhibitory effects on p38α, a key kinase in the inflammatory process. nih.gov

Table 1: Research Findings on Anti-inflammatory Compounds with Related Structures

Compound ClassTargetKey Findings
N2,N4-diphenylpyrimidine-2,4-diamine derivativesIRAK4Potent inhibition at low-nanomolar concentrations in enzymatic and cellular assays. nih.govnih.gov
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivativesp38αSignificant inhibitory effect, with some compounds showing sub-micromolar IC50 values. nih.gov
2-substituted benzimidazole (B57391) derivativesCOX enzymes, Aldose reductase, AIKRC, Phospholipase A2Some compounds demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in in vitro assays. nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential of this scaffold.

The unique electronic properties of the 4-bromo-3-fluorophenyl moiety have been exploited in the synthesis of novel anticancer agents. The presence of halogen atoms can enhance the binding affinity of a molecule to its biological target and can also influence its metabolic stability. nih.gov Studies on brominated coelenteramines have highlighted the 4-bromophenyl group as being essential for their anticancer activity. nih.gov Furthermore, research into benzofuran (B130515) derivatives has shown that halogen-substituted compounds exhibit significant cytotoxicity against cancer cell lines. mdpi.com The position of the halogen atom is of great importance for the compound's cytotoxic activity. mdpi.com

Derivatives containing a bromo-fluorophenyl-like structure have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a crucial role in tumor angiogenesis. nih.govmerckmillipore.com For example, a novel VEGFR-3 inhibitor, EVT801, has shown potent antitumor effects in preclinical models. nih.gov

Table 2: Research Findings on Anticancer Compounds with Related Structures

Compound ClassTarget/MechanismKey Findings
Brominated coelenteraminesUndisclosedThe 4-bromophenyl moiety is essential for anticancer activity. nih.gov
Halogen-substituted benzofuransCytotoxicitySignificant cytotoxicity against various cancer cell lines. mdpi.com
EVT801VEGFR-3 inhibitorPotent antitumor effect in VEGFR-3–positive tumors and in tumors with VEGFR-3–positive microenvironments. nih.gov
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesDNA gyraseA derivative showed strong binding affinity to DNA gyrase, surpassing the reference drug ciprofloxacin. mdpi.com

This table presents data for compounds structurally related to this compound to illustrate the potential of this scaffold.

Substituted benzylamines are a well-known class of central nervous system (CNS) stimulants. The this compound structure falls into this broad category. These compounds often exert their effects by modulating the levels of neurotransmitters in the brain, such as dopamine (B1211576). They can act as inhibitors of dopamine transporters (DAT), leading to an increase in extracellular dopamine concentrations. nih.govnih.gov The development of selective DAT inhibitors is a key area of research for treating conditions like ADHD and narcolepsy, with the goal of improving efficacy while reducing abuse potential. nih.govnih.govfrontiersin.org The structure-activity relationship of modafinil (B37608) analogs, for instance, shows that modifications to the phenyl ring can significantly alter binding affinity and functional activity at the dopamine transporter. mdpi.com

Table 3: Research Findings on CNS Stimulants with Related Structures

Compound ClassTargetKey Findings
Modafinil analogsDopamine Transporter (DAT)Sulfoxide-substituted analogs show improved binding affinities and characteristics of atypical inhibition. mdpi.com
(S)-MK-26 (Modafinil analogue)Dopamine Transporter (DAT)Markedly improved potency and selectivity for DAT over the parent drug. nih.gov
3-Phenylcoumarin derivativesMonoamine Oxidase B (MAO-B)The most potent derivative had an IC50 value of 56 nM. frontiersin.org

This table presents data for compounds structurally related to this compound to illustrate the potential of this scaffold.

The search for new and effective analgesics is a major focus of medicinal chemistry. Substituted benzylamine derivatives have been explored for their potential to alleviate pain. nih.gov For example, 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives have shown moderate to good analgesic activity in animal models. nih.gov The structural features of the benzylamine moiety can be modified to interact with various targets in the pain signaling pathway, including opioid receptors. google.com While direct studies on the analgesic properties of this compound are limited, the broader class of substituted benzylamines represents a promising area for the discovery of new pain therapeutics. nih.govasianpubs.orgresearchgate.net

Table 4: Research Findings on Analgesics with Related Structures

Compound ClassActivity ModelKey Findings
1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivativesAcetic acid-induced writhing and hot plate tests in miceModerate to good analgesic activity, with some compounds nearly equivalent to morphine. nih.gov
N-substituted benzimidazole derivativesAcetic acid-induced writhing and hot plate tests in miceAll tested derivatives caused a significant decrease in the number of writhings. researchgate.net
1-benzoyl-7-isopropyl-4-methylazepan-2-one derivativesNot specifiedScreened for analgesic activity. asianpubs.org

This table presents data for compounds structurally related to this compound to illustrate the potential of this scaffold.

Applications in Materials Science

Precursors for Novel Polymers and Functional Materials

(4-Bromo-3-fluorophenyl)methanamine serves as a valuable building block, or precursor, for the synthesis of a new generation of polymers and functional materials. The reactivity of the primary amine group allows it to be readily incorporated into various polymer backbones through reactions such as polycondensation or polyaddition. The presence of the bromo- and fluoro-substituents on the aromatic ring is anticipated to impart unique properties to these polymers.

The integration of the this compound moiety into polymer chains can lead to materials with significantly enhanced properties. For instance, the introduction of halogen atoms, particularly bromine, is a well-established strategy for increasing the flame retardancy of polymers. The fluorine atom, with its high electronegativity, can enhance the thermal and oxidative stability of the polymer, as well as modify its electronic properties and reduce its flammability.

The general structure of a polymer incorporating this amine can be envisioned as follows, where "R" represents the remainder of the polymer chain:

The specific enhancements would depend on the type of polymer and the concentration of the this compound monomer.

Table 1: Potential Property Enhancements from Incorporating this compound into Polymers

PropertyEnhancement MechanismPotential Application
Flame Retardancy Bromine atom acts as a radical trap in the gas phase during combustion.Electronics housing, construction materials, textiles.
Thermal Stability Strong C-F bond energy increases the overall thermal stability of the polymer matrix.High-temperature engineering plastics, aerospace components.
Chemical Resistance Fluorine's shielding effect can protect the polymer backbone from chemical attack.Chemical processing equipment, protective coatings.
Dielectric Properties The polar C-F bond can lower the dielectric constant, which is desirable for microelectronics.Insulators for high-frequency circuits.

Advanced Composites and Coatings

In the realm of advanced composites and coatings, this compound can be utilized as a cross-linking agent or as a surface modifier. Its amine functionality can react with epoxy resins or isocyanates, common matrices for composite materials, to improve the interfacial adhesion between the matrix and reinforcing fibers. This enhanced adhesion leads to superior mechanical properties, such as increased strength and toughness.

As a component in coatings, the bromo- and fluoro-phenyl group can improve the coating's durability, weather resistance, and provide anti-fouling or hydrophobic properties. The low surface energy associated with fluorinated compounds can create water- and oil-repellent surfaces.

Development of Organic Light Emitting Diodes (OLEDs) and Electron-Transport Materials

While direct research on this compound in OLEDs is limited, its structural motifs are relevant. The bromo-fluorophenyl group, when integrated into larger conjugated systems, could be a component of electron-transport materials (ETMs) or host materials in the emissive layer of an OLED. The amine group provides a synthetic handle to build more complex molecules with tailored electronic properties.

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED ComponentPotential Function of the MoietyDesired Outcome
Electron-Transport Layer (ETL) The electron-withdrawing nature of fluorine can enhance electron mobility.Improved device efficiency and lower operating voltage.
Host Material The wide bandgap that can be engineered with fluorination can effectively confine excitons within the emissive layer.Higher luminescence efficiency and longer device lifetime.
Hole-Blocking Layer (HBL) A high HOMO level, potentially tunable with this building block, can prevent holes from reaching the cathode.Enhanced recombination efficiency in the emissive layer.

Further research and derivatization of this compound are necessary to fully realize its potential in the development of next-generation OLEDs and other electronic devices. The synthesis of novel conjugated polymers and small molecules based on this compound could lead to significant advancements in the field of organic electronics.

Q & A

Q. Critical factors :

  • Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to achieve >95% purity .
  • Yield optimization : Excess ammonia (2.5–3.0 eq.) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:
A combination of spectroscopic and crystallographic techniques is recommended:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (CH₂NH₂) and aromatic protons split due to J-coupling between Br and F (δ 7.1–7.5 ppm) .
    • ¹³C NMR : Distinct signals for Br- and F-substituted carbons (C-Br ~110 ppm; C-F ~160 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of substituents; C–Br bond length ≈1.89 Å, C–F ≈1.34 Å .
  • Mass spectrometry : Molecular ion peak at m/z 203 (M⁺ for C₇H₇BrF⁺) and fragment peaks (e.g., loss of NH₂ at m/z 186) .

Q. Advanced methods :

  • SC-XRD (Single-Crystal X-ray Diffraction) : Validates regiochemistry and detects crystallographic impurities .
  • HPLC-MS : Quantifies purity (>99% for pharmacological studies) .

What strategies are employed to analyze the biological activity of this compound in drug discovery?

Answer:
The compound’s halogenated structure suggests potential bioactivity, necessitating:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported in µM range) .
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) to assess affinity (Kᵢ < 100 nM in preliminary studies) .
  • Structure-Activity Relationship (SAR) :
    • Modifying the amine group (e.g., acylating to improve lipophilicity) .
    • Comparing with analogs (e.g., 4-Bromo-2-fluorophenyl derivatives) to identify critical substituents .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in target proteins (e.g., cytochrome P450) .

Data interpretation : Contradictions in activity (e.g., higher potency but poor solubility) may arise from steric effects of Br/F substituents .

How does the electronic nature of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-withdrawing Br (σₚ = 0.86) and F (σₚ = 0.78) groups activate the ring for electrophilic substitution but deactivate it for nucleophilic reactions:

  • Suzuki-Miyaura coupling : Br acts as a leaving group; Pd-catalyzed coupling with boronic acids (e.g., aryl-Bpin) proceeds at 80–100°C in THF/H₂O .
  • Buchwald-Hartwig amination : Requires strong bases (e.g., Cs₂CO₃) and ligands (Xantphos) to facilitate C–N bond formation .
  • SNAr (Nucleophilic Aromatic Substitution) : Limited due to deactivation by F; feasible only under harsh conditions (e.g., NaNH₂, 150°C) .

Challenges : Competing side reactions (e.g., defluorination) require careful optimization of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .

What are the key considerations for designing derivatives of this compound to enhance pharmacological properties?

Answer:
Derivatization focuses on improving bioavailability and target selectivity:

  • Amine modifications :
    • Acylation (e.g., acetyl or benzoyl groups) to increase metabolic stability .
    • Quaternary ammonium salts for enhanced solubility .
  • Ring substitutions :
    • Introducing electron-donating groups (e.g., –OCH₃) at position 2 to balance electron-withdrawing Br/F .
    • Replacing Br with –CF₃ for higher lipophilicity (ClogP increases from 2.1 to 3.4) .
  • Prodrug strategies : Phosphonate esters for controlled release in vivo .

Data-driven design : QSAR models correlate substituent parameters (Hammett σ, π) with logD and IC₅₀ values .

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(4-Bromo-3-fluorophenyl)methanamine

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